5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro and methoxy groups to the benzene ring.
Formation of Piperidine Ring: Cyclization to form the piperidine ring.
Final Coupling: Coupling of the piperidine ring with the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Another benzamide derivative with similar structural features.
Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the piperidine ring and the methylthio group, which confer distinct chemical and biological properties. These features may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRUGMQALSRFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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